molecular formula C15H13ClN2O4 B5414866 3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE

3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B5414866
M. Wt: 320.73 g/mol
InChI Key: VYSXXWNRHJHHAA-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide is a synthetic small molecule characterized by a benzoxazolone core, a propanamide linker, and a furan-methyl substituent. The benzoxazolone moiety (C₇H₄ClNO₂) features a 6-chloro substituent and a fused oxazole-lactam ring, which is structurally analogous to derivatives listed in industrial catalogs . The propanamide chain (C₃H₆NO) connects the benzoxazolone to the N-[(furan-2-yl)methyl] group (C₅H₅O), contributing to its amphiphilic properties. While direct experimental data on this compound are absent in the provided evidence, its structural framework aligns with bioactive molecules studied for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-10-3-4-12-13(8-10)22-15(20)18(12)6-5-14(19)17-9-11-2-1-7-21-11/h1-4,7-8H,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSXXWNRHJHHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the chlorinated benzoxazole reacts with a furan derivative.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, converting the oxo group to a hydroxyl group.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and as a probe in molecular biology.

Mechanism of Action

The mechanism of action of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the furan ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Thiazole Cores ()

Four propanamide derivatives (7c–7f) in share a sulfanyl-linked oxadiazole-thiazole system instead of a benzoxazolone core. Key differences include:

  • Physical Properties :
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
7c C₁₆H₁₇N₅O₂S₂ 375 134–136
7d C₁₇H₁₉N₅O₂S₂ 389 170–172
7e C₁₇H₁₉N₅O₂S₂ 389 176–178
7f C₁₇H₁₉N₅O₂S₂ 389 134–136
Target Compound C₁₅H₁₄ClN₂O₄ 321.74 (calculated) Not reported

The target compound’s lower molecular weight (321.74 vs. 375–389 g/mol) reflects the absence of sulfur and reduced nitrogen content. Its benzoxazolone core may confer higher thermal stability than the oxadiazole-thiazole analogues, though experimental validation is needed.

Thiazolidinone-Based Propanamide ()

N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide features a thiazolidinone ring with a thiophene substituent. Key contrasts:

  • Electron-Withdrawing Groups: The fluorophenyl and thioxothiazolidinone groups enhance electrophilicity compared to the benzoxazolone-furan system.
  • Biological Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activities, whereas benzoxazolones are explored for CNS-targeting applications .

Benzoxazolone Derivatives ()

  • 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid () lacks the chloro and furan-methyl groups, reducing steric bulk and lipophilicity.
  • Metabolite Analogues (): Phosphonothioate derivatives (e.g., O,O-diethyl {[(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]sulfanyl}phosphonothioate) exhibit pesticidal activity, highlighting the benzoxazolone scaffold’s versatility .

Data Tables

Table 1: Structural and Physical Comparison

Property Target Compound Compound 7c () Thiazolidinone Derivative ()
Core Structure Benzoxazolone + furan Oxadiazole-thiazole Thiazolidinone + thiophene
Molecular Formula C₁₅H₁₄ClN₂O₄ C₁₆H₁₇N₅O₂S₂ C₁₆H₁₄FN₃O₂S₂
Molecular Weight 321.74 375 363.43
Key Functional Groups Amide, benzoxazolone, furan Amide, oxadiazole, thiazole Amide, thiazolidinone, fluorophenyl

Research Findings and Discussion

  • Spectral Characteristics :

    • IR : Expected peaks for the target compound include benzoxazolone C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) .
    • NMR : Aromatic protons (δ 6.5–8.0 ppm for benzoxazolone and furan), amide NH (δ ~8.0 ppm), and methylene protons (δ ~3.5–4.5 ppm) .
    • MS : Molecular ion peak at m/z 322 (M+H⁺) with isotopic signature from chlorine .
  • Structure-Activity Insights :

    • The benzoxazolone’s electron-deficient aromatic system may enhance π-π stacking in biological targets, while the furan’s oxygen atom could improve solubility over thiophene analogues .
    • Compared to oxadiazole-thiazole derivatives, the absence of sulfur may reduce metabolic instability .

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